Amsacrine gluconate
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Overview
Description
Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Scientific Research Applications
Controlled-Release Chemotherapy in Glioma
Amsacrine, embedded in polymeric rods, shows potential in controlled-release chemotherapy for malignant glioma. This approach demonstrates a prolonged release pattern and exhibits significant antitumor effects in a rat model, offering a promising treatment method for glioma (Wahlberg et al., 2005).
Comparison with Amsacrine Analogs
The comparison of amsacrine with its analog, CI-921, using a human tumor-cloning system, reveals differences in their spectrum of antitumor activity. This suggests the potential for amsacrine analogs to have varied effects in cancer treatment (Lathan et al., 2004).
Interaction with DNA
Amsacrine’s interaction with DNA, crucial in its anticancer mechanism, is influenced by minor groove width and hydration patterns. This understanding could guide modifications to enhance the efficacy and reduce side effects of amsacrine-based treatments (Jangir et al., 2013).
Genotoxicity in Normal and Cancer Cells
Investigating the genotoxicity of amsacrine in different cell types highlights its potential for causing DNA damage in both normal and cancer cells. This study underscores the need for careful consideration of amsacrine’s effects beyond its therapeutic targets (Błasiak et al., 2002; Błasiak et al., 2003).
Role in Topoisomerase II Inhibition
Amsacrine functions as a topoisomerase II poison, contributing to its efficacy in treating hematological malignancies. Understanding this mechanism is vital for developing more effective and specific cancer therapies (Weiss et al., 1986; Ketron et al., 2012).
Development of Amsacrine Analogs
Research on derivatives of amsacrine, such as orally active 4,5-disubstituted derivatives, aims to expand its therapeutic scope, particularly in solid tumors. This line of research could lead to more versatile and effective amsacrine-based treatments (Denny et al., 1984).
properties
CAS RN |
80277-07-2 |
---|---|
Molecular Formula |
C27H31N3O10S |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
XXNAQBNJPZNRSZ-IFWQJVLJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amsacrine gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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